2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the isoindoline and piperazine rings, followed by their coupling. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures.
Isoindoline derivatives: Compounds with similar isoindoline structures.
Uniqueness
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of isoindoline and piperazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
827310-42-9 |
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Molecular Formula |
C27H29N3O |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C27H29N3O/c31-26(21-28-19-24-13-7-8-14-25(24)20-28)29-15-17-30(18-16-29)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,27H,15-21H2 |
InChI Key |
BUNPSAFAHYZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4CC5=CC=CC=C5C4 |
Origin of Product |
United States |
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